Mercury acetate ion

Oxymercuration Reaction mechanism Kinetic control

Mercury(II) acetate, commonly abbreviated Hg(OAc)₂, is the mercury(II) salt of acetic acid with the formula Hg(O₂CCH₃)₂ and a molecular weight of 318.68 g/mol. It is a white to off-white crystalline solid with a mild vinegar-like odor, a density of 3.27–3.28 g/cm³, and a melting point of 179–182 °C (with decomposition).

Molecular Formula C2H3HgO2+
Molecular Weight 259.64 g/mol
Cat. No. B1256777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury acetate ion
Molecular FormulaC2H3HgO2+
Molecular Weight259.64 g/mol
Structural Identifiers
SMILESCC(=O)O[Hg+]
InChIInChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+2/p-1
InChIKeyQWSOAYZXYZDDPB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury Acetate Ion (Hg(OAc)₂) — Physicochemical Identity, Commercial Availability, and Core Reactivity Profile for Scientific Procurement


Mercury(II) acetate, commonly abbreviated Hg(OAc)₂, is the mercury(II) salt of acetic acid with the formula Hg(O₂CCH₃)₂ and a molecular weight of 318.68 g/mol [1]. It is a white to off-white crystalline solid with a mild vinegar-like odor, a density of 3.27–3.28 g/cm³, and a melting point of 179–182 °C (with decomposition) [1]. Its aqueous solubility is 25 g/100 mL at 10 °C and 100 g/100 mL at 100 °C; it is also soluble in alcohol and diethyl ether [1]. Commercially, Hg(OAc)₂ is available in ACS Reagent Grade (≥98.0% or ≥99.0% assay by complexometric or precipitation titration), with tightly specified impurity limits for chloride, nitrate, sulfate, mercurous mercury, iron, and foreign heavy metals . Its principal research and industrial use is as an electrophilic reagent for the generation of organomercury intermediates from unsaturated organic substrates, most notably in oxymercuration-demercuration, aromatic mercuration, and transvinylation catalysis [1].

1 Electrophilic mercuration reagent for kinetic product control in oxymercuration-demercuration
2 Compatible with methanol and ethanol in alkoxymercuration workflows
3 ACS Reagent Grade, with specified impurity limits for sensitive synthetic applications

Why Generic Substitution of Mercury Acetate Ion with Other Mercury(II) Salts Fails — The Case for Product-Specific Differentiation


Although mercury(II) salts share a common Hg²⁺ electrophilic center, their counterions profoundly dictate reaction mechanism, solvent compatibility, and product selectivity. Mercury(II) acetate, derived from the weak conjugate base of acetic acid (pKₐ ~4.76), yields kinetically controlled product distributions in electrophilic addition and cyclization reactions, whereas covalent salts such as mercury(II) chloride or the more dissociated mercury(II) nitrate drive reactions toward thermodynamic product mixtures [1]. Furthermore, the acetate counterion limits the practicable solvent scope in alkoxymercuration: Hg(OAc)₂ is effective only in methanol and ethanol, while the trifluoroacetate analog functions across four alcohol solvents [2]. These mechanistic and operational constraints mean that Hg(OAc)₂ cannot be freely interchanged with HgCl₂, Hg(NO₃)₂, HgSO₄, or Hg(O₂CCF₃)₂ without altering reaction outcome, yield, or substrate compatibility. The quantitative evidence below establishes the specific dimensions along which Hg(OAc)₂ is differentiated from its closest analogs.

Mechanism HgCl₂ or Hg(NO₃)₂ may shift product distribution toward thermodynamic control, altering regio- and stereochemical outcomes.
Solvent Scope Hg(OAc)₂ is ineffective in secondary or tertiary alcohols; using Hg(O₂CCF₃)₂ is mandated for iPrOH or tBuOH.
Reaction Rate Counterion-dependent rate differences may render Hg(OAc)₂ impractical for sluggish substrates relative to trifluoroacetate analogs.

Quantitative Differential Evidence for Mercury Acetate Ion — Comparator Data Against Closest Mercury(II) Analogs and Alternatives


Kinetic Versus Thermodynamic Product Control: Hg(OAc)₂ vs. HgCl₂ and Hg(NO₃)₂ in Electrophilic Additions

In electrophilic addition reactions to alkenes and dienes, mercury(II) acetate yields kinetically controlled product distributions, whereas the more covalent mercury(II) chloride yields thermodynamically controlled products [1]. This differentiation arises because Hg(OAc)₂ is a salt of a weak acid (acetic acid, pKₐ ~4.76), producing a mercurating species whose addition is effectively irreversible under standard conditions. In contrast, HgCl₂, being more covalent and generating a strong acid (HCl) upon reaction, permits reversible addition and equilibration to the thermodynamically preferred isomer [1]. The same pattern is independently confirmed in cycloperoxymercuriation of unsaturated hydroperoxides: reactions with Hg(OAc)₂ are kinetically controlled, while those with Hg(NO₃)₂ exhibit a component of thermodynamic control over product distribution [2].

Product Control
Head-to-head
Kinetic vs. Thermodynamic
Kinetically controlled product distribution supports regioisomer targeting.
HgCl₂ and Hg(NO₃)₂ show thermodynamic control; source review confirms categorical difference.
Oxymercuration Reaction mechanism Kinetic control Product selectivity

Alkoxymercuration Solvent Compatibility: Hg(OAc)₂ Limited to 2 of 4 Alcohols — Quantitative Solvent Scope Comparison

In a systematic head-to-head study of alkoxymercuration-demercuration across seven representative olefins, Hg(OAc)₂ was found to be effective only in methanol and ethanol (2 of 4 alcohol solvents tested) [1]. By contrast, Hg(O₂CCF₃)₂ was effective in all four solvents — methanol, ethanol, isopropanol, and tert-butyl alcohol — giving high yields of the corresponding ethers in most cases [1]. Hg(NO₃)₂ and mercury(II) methanesulfonate showed intermediate behavior, being effective in three solvents (methanol, ethanol, and 2-propanol) but exhibiting poor selectivity with significant side-product formation in several cases [1]. The limitation of Hg(OAc)₂ to primary alcohols restricts its synthetic utility for secondary and tertiary alkyl ether preparations.

Solvent Scope
Head-to-head
2 of 4 Alcohols
Effective only in MeOH and EtOH; mandates reagent switch for iPrOH or tBuOH.
Hg(O₂CCF₃)₂ effective in all 4 tested alcohols.
Alkoxymercuration Solvent scope Ether synthesis Mercury trifluoroacetate

690,000-Fold Counterion-Dependent Rate Acceleration: Hg(OAc)₂ vs. Hg(O₂CCF₃)₂ in Solvomercuration

The rate of solvomercuration of alkenes is exquisitely sensitive to the mercury counterion. Under otherwise comparable conditions, substituting the acetate counterion with trifluoroacetate produces a 690,000-fold rate acceleration [1]. Specifically, solvomercuration conducted with Hg(O₂CCF₃)₂ in trifluoroacetic acid (HO₂CCF₃) proceeds 690,000 times faster than the same reaction performed with Hg(OAc)₂ in acetic acid [1]. This rate enhancement is attributed to the greater electrophilicity of the Hg²⁺ center when coordinated by the more weakly coordinating trifluoroacetate anion, coupled with the higher acidity of the solvent medium. This represents one of the largest documented counterion effects in main-group organometallic chemistry.

Rate Acceleration
Head-to-head
690,000× Slower
Hg(O₂CCF₃)₂ system shows 690,000-fold faster solvomercuration rate.
Rate measured vs. Hg(OAc)₂ in acetic acid; key for low-reactivity substrates.
Solvomercuration Reaction kinetics Counterion effect Trifluoroacetate

Transvinylation Catalysis: Hg(OAc)₂–Oxalic Acid Synergy Delivers 91% Conversion at Low Temperature vs. Hg(OAc)₂ Alone

In the transetherification of linseed alcohol with ethyl vinyl ether to produce nonconjugated fatty vinyl ether monomer, a binary catalyst system comprising Hg(OAc)₂ and oxalic acid achieved 91% conversion of linseed alcohol to the desired vinyl ether in 6.5 hours at 45 °C, with continuous removal of by-product ethanol [1]. In stark contrast, when Hg(OAc)₂ was employed alone (without oxalic acid), a higher catalyst loading was required, and at reaction temperatures of 90 °C and above, the overall rate and yield were both significantly reduced due to partial deactivation of the catalyst [1]. The deactivation was attributed to a competing side reaction in which the mercuric salt adds across points of unsaturation in the fatty acid chain. The oxalic acid co-catalyst thus enables a lower-temperature, higher-yielding process that is inaccessible with Hg(OAc)₂ alone.

Transvinylation
Head-to-head
91% at 45 °C
Hg(OAc)₂–oxalic acid binary system enables low-temperature conversion.
Hg(OAc)₂ alone shows degraded performance at ≥90 °C.
Transvinylation Vinyl ether synthesis Catalyst synergy Oxalic acid

Polarographic Radical Stability: Olefin–Hg(OAc)₂ Adducts Yield ~100× More Stable Adsorbed Radicals than Other Organomercury Compounds

Polarographic examination of a wide range of olefin–mercury(II) acetate addition compounds revealed a distinctive two-electron electrochemical reduction pathway comprising two discrete 1-electron waves across most of the pH scale [1]. The first wave corresponds to the reversible formation of a radical species (RHg·) that is adsorbed onto the electrode surface, exhibiting a half-life of approximately 5 seconds [1]. Critically, this adsorbed radical generated from Hg(OAc)₂–olefin adducts is approximately two orders of magnitude (~100×) more stable than the corresponding radicals obtained from other organomercury(II) compounds examined by other workers [1]. The second wave, which is irreversible, corresponds to the further reduction of the radical to the hydrocarbon RH. This unique electrochemical signature is analytically exploitable and not replicated by adducts formed from HgCl₂ or Hg(NO₃)₂.

Radical Stability
Head-to-head
~100× More Stable
Supports well-resolved 1-electron waves in polarographic olefin analysis.
Adduct radical half-life approx. 5 s; not replicated by HgCl₂ or Hg(NO₃)₂.
Polarography Organomercury electrochemistry Radical stability Analytical differentiation

Gastrointestinal Absorption Differential: Hg(OAc)₂ at 6% vs. Organomercury Compounds at 45–73% — Toxicokinetic Differentiation

In a comparative in vivo absorption study, the gastrointestinal absorption rate of orally administered mercury compounds was quantified in rats. Mercury(II) acetate exhibited only 6% absorption from the digestive tract after approximately 6 hours [1]. This stands in marked contrast to the organomercury compounds methylmercury chloride (73% absorption) and phenylmercury acetate (45% absorption) measured under the same experimental paradigm [1]. The approximately 7.5-fold to 12-fold lower oral bioavailability of Hg(OAc)₂ relative to these organomercury species reflects the fundamental difference between inorganic Hg(II) salts, which are poorly absorbed across the intestinal epithelium, and lipophilic organomercury compounds, which readily cross biological membranes.

GI Absorption
Cross-study
6% Absorption
Quantifiably differentiates hazard profile from organomercury reagents for lab safety assessment.
Rat model, oral; methylmercury chloride showed 73% absorption.
Toxicokinetics Gastrointestinal absorption Safety assessment Organomercury

Optimal Scientific and Industrial Application Scenarios for Mercury Acetate Ion Based on Quantitative Differentiation Evidence


Stereospecific Oxymercuration-Demercuration Requiring Kinetic Product Control

When the synthetic objective is Markovnikov hydration of an alkene to an alcohol with strict avoidance of carbocation rearrangements and thermodynamic product scrambling, Hg(OAc)₂ is the reagent of choice. As established in Section 3 (Evidence 1), Hg(OAc)₂ enforces kinetically controlled addition, whereas HgCl₂ and Hg(NO₃)₂ permit thermodynamic equilibration that can alter regio- and stereochemical outcomes [1]. This is particularly critical for substrates bearing acid-sensitive or rearrangement-prone functionality where the strong acid generated by HgCl₂ or Hg(NO₃)₂ would be detrimental.

Methanol- or Ethanol-Based Alkoxymercuration for Primary Alkyl Ether Synthesis

For alkoxymercuration-demercuration reactions conducted in methanol or ethanol solvents, Hg(OAc)₂ provides effective reactivity (Section 3, Evidence 2) and is generally more economical and widely available than Hg(O₂CCF₃)₂ [1]. However, if the synthetic route requires isopropanol or tert-butanol as the nucleophilic solvent, the evidence mandates switching to Hg(O₂CCF₃)₂ — Hg(OAc)₂ is demonstrably ineffective in secondary and tertiary alcohols, and this limitation is experimentally non-negotiable.

Low-Temperature Transvinylation for Thermally Sensitive Vinyl Ether Monomers

For the synthesis of vinyl ether monomers from thermally labile alcohols (e.g., unsaturated fatty alcohols, polyols), the Hg(OAc)₂–oxalic acid binary catalyst system enables 91% conversion at a mild 45 °C (Section 3, Evidence 4) [1]. This avoids the ≥90 °C conditions under which Hg(OAc)₂ alone suffers catalyst deactivation and yield loss. The co-catalyst formulation is essential for process viability and should be specified in procurement documentation alongside Hg(OAc)₂.

Polarographic Determination of Olefin Content Using Hg(OAc)₂ Derivatization

Analytical laboratories quantifying olefinic unsaturation via polarography or related voltammetric techniques should select Hg(OAc)₂ as the derivatizing reagent because its olefin adducts produce an adsorbed radical intermediate with ~100× greater stability than adducts from other organomercury compounds (Section 3, Evidence 5) [1]. This enhanced radical stability yields well-defined, quantifiable 1-electron waves with a ~5-second half-life, enabling reliable analytical method validation that cannot be achieved with HgCl₂- or Hg(NO₃)₂-derived adducts.

Application
Selection Property
Validation Focus
Stereospecific oxymercuration-demercuration
Kinetic product control
Regio- and stereochemical outcome verification
Primary alkyl ether synthesis (MeOH/EtOH)
Effective alkoxymercuration in primary alcohols
Solvent compatibility and yield assessment
Low-temperature transvinylation
Co-catalyst synergy for mild condition conversion
Process viability and co-catalyst formulation review
Polarographic olefin analysis
Adduct radical stability for electrochemical detection
Method validation and wave resolution confirmation
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